molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Cat. No. B1428145
M. Wt: 187.63 g/mol
InChI Key: MPJIGCCUUQXJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound with the linear formula C12H11O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- can be represented by the SMILES string ClC1=NC=CC (C2=CC=CC=C2CCO)=N1 . The InChI string is 1S/C12H11ClN2O/c13-12-14-7-5-11 (15-12)10-4-2-1-3-9 (10)6-8-16/h1-5,7,16H,6,8H2 .


Physical And Chemical Properties Analysis

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a solid compound . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis

Research in organic chemistry has explored the synthesis and reactivity of compounds related to "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". For instance, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied, highlighting the utility of ethanol in promoting certain chemical transformations (Kushakova et al., 2006). Additionally, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted one-pot reactions in ethanol has been reported, demonstrating the significance of ethanol in facilitating complex reactions with good yield and selectivity (Liu et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-" derivatives have been utilized in developing sensitive and specific methods for the analysis of primary and secondary amines. For example, the use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other amines has been explored, offering an alternative to traditional gas chromatographic analysis (McCrossen et al., 2001).

Pharmacological Activity Studies

Although the request excludes direct information related to drug use and side effects, research has been conducted on the synthesis of bioactive heterocycles that might indirectly relate to the broader class of chemicals including "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". Studies on the combinatorial synthesis of derivatives through sequential multicomponent reactions, highlighting their potential anticancer evaluation, provide insights into the pharmacological potential of these compounds (Patravale et al., 2014).

Environmental Applications

Additionally, the comparative study of CO2 absorption in some solvent-free alkanolamines and in aqueous monoethanolamine (MEA) sheds light on the environmental applications of ethanolamines, demonstrating their efficiency in CO2 capture processes (Barzagli et al., 2016).

Safety And Hazards

The safety information available indicates that Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

Future Directions

While specific future directions for research on Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJIGCCUUQXJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.